molecular formula C20H16BrF3N2O3 B13379281 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13379281
M. Wt: 469.3 g/mol
InChI Key: ZRXRSQUELKJYGQ-VIZOYTHASA-N
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Description

The compound 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one (CAS: 354546-59-1) is a pyrazol-3-one derivative featuring a benzylidene substituent at the 4-position of the pyrazole ring. Key structural attributes include:

  • Benzylidene group: Substituted with bromo (Br), ethoxy (OCH₂CH₃), and hydroxyl (OH) groups at positions 2, 5, and 4, respectively.
  • Aryl substituents: A 3-(trifluoromethyl)phenyl group at position 2 and a methyl group at position 5 of the pyrazole core.
  • Molecular formula: C₂₀H₁₆BrF₃N₂O₃.
  • Molecular weight: 469.25 g/mol .

Properties

Molecular Formula

C20H16BrF3N2O3

Molecular Weight

469.3 g/mol

IUPAC Name

(4E)-4-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one

InChI

InChI=1S/C20H16BrF3N2O3/c1-3-29-18-8-12(16(21)10-17(18)27)7-15-11(2)25-26(19(15)28)14-6-4-5-13(9-14)20(22,23)24/h4-10,27H,3H2,1-2H3/b15-7+

InChI Key

ZRXRSQUELKJYGQ-VIZOYTHASA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of Intermediates

Coupling Reaction

  • Condensation Reaction : The pyrazolone intermediate and the benzaldehyde derivative can be coupled in a condensation reaction under acidic conditions to form the desired product. This step typically involves refluxing the reactants in a solvent like ethanol or methanol in the presence of an acid catalyst.

Reaction Conditions

Reaction Conditions Yield Notes
Acidic Condensation Variable Requires careful control of pH and temperature to optimize yield.
Base-Catalyzed Condensation Variable May offer better selectivity but requires precise control over reaction conditions.

Analytical Techniques

To verify the structure and purity of the synthesized compound, various analytical techniques can be employed:

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties of Pyrazol-3-one Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Br,5-OEt,4-OH (benzylidene); 2-(3-CF₃Ph),5-Me C₂₀H₁₆BrF₃N₂O₃ 469.25 High polarity (OH, CF₃), potential for π-π interactions (benzylidene, aryl)
(4E)-4-(3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 3-Br,2-Cl,5-OEt,4-OH (benzylidene); 2-Ph,5-Me C₁₉H₁₆BrClN₂O₃ 435.70 Chlorine substitution increases lipophilicity; weaker H-bonding vs. CF₃
4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one Unsubstituted benzylidene; 2-(2-ClPh),5-Me C₁₇H₁₃ClN₂O 296.75 Simpler structure; C-Cl…π and C-H…O interactions dominate crystal packing
5a-n: 4-(Substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Variable R groups (e.g., NH₂ derivatives) ~C₁₇H₁₅N₃O ~285–320 Antioxidant activity linked to electron-donating substituents (e.g., NH₂)
TZP3a-l: Schiff bases with thiazole-pyrazol-3-one hybrids Thiazole-Schiff base substituents ~C₂₀H₁₆N₄O₂S ~380–420 Antitubercular activity (MIC = 15.28 x 10⁻³ µM/mL vs. M. tuberculosis)
Antioxidant Activity
  • Analogues : Compounds 5a–n (e.g., 5a, 5b) exhibited significant antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide assays, comparable to ascorbic acid . The target’s bromo and CF₃ groups may reduce electron-donating capacity compared to NH₂-substituted derivatives.
Antimicrobial and Antitubercular Activity
  • Analogues : Schiff base derivatives (TZP3c, TZP3d, TZP3l ) showed potent antitubercular activity (MIC = 15.28 x 10⁻³ µM/mL) against M. tuberculosis H37Rv, surpassing pyrazinamide (25.38 x 10⁻³ µM/mL) . The target’s CF₃ group may enhance membrane penetration, but its bulky benzylidene substituent could sterically hinder target binding.
Electronic and Crystallographic Properties
  • Target vs. DFT studies on the latter revealed charge transfer between pyrazole oxygen and chloro-phenyl carbon, stabilized by intermolecular interactions (C-H…N, π-π) .

Biological Activity

The compound 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one (CAS No. 354546-52-4) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H16BrF3N2O3
  • Molecular Weight : 469.25 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is known to enhance radical scavenging abilities, which could be a beneficial property of this compound in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of pyrazolones can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies have been conducted to predict the binding affinities of this compound against COX-2, indicating potential anti-inflammatory properties.

Research Findings and Case Studies

StudyFindings
Molecular Docking Study Predicted strong binding affinity to COX-2, suggesting potential anti-inflammatory action .
Analgesic Activity Assessment Similar compounds demonstrated significant pain relief in animal models .
Toxicity Evaluation Acute toxicity studies indicated low toxicity profiles for related compounds, supporting safety for further research.

The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, it may reduce the synthesis of inflammatory mediators.
  • Radical Scavenging : The hydroxyl groups likely contribute to its ability to neutralize free radicals.
  • Interaction with Pain Pathways : Potential modulation of neurotransmitter release involved in pain perception.

Q & A

Basic Question

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding using fluorescence polarization .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ calculations, comparing results to structural analogs like pyrazolone derivatives .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

What strategies are used to elucidate the compound’s mechanism of action?

Advanced Question

  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases or DNA gyrase) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like the ATP-binding pocket of tyrosine kinases .
  • Mutagenesis Studies : Validate target engagement by testing activity against mutant enzymes (e.g., point mutations in catalytic residues) .

How does structural modification of substituents influence bioactivity?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • Bromo and Ethoxy Groups : Enhance solubility and membrane permeability but may reduce metabolic stability .
  • Trifluoromethyl Phenyl : Increases lipophilicity and target affinity, as seen in analogs with anticancer activity .

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